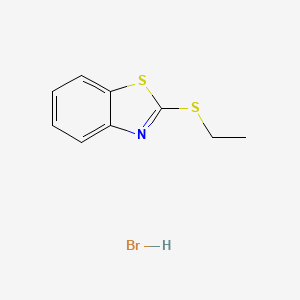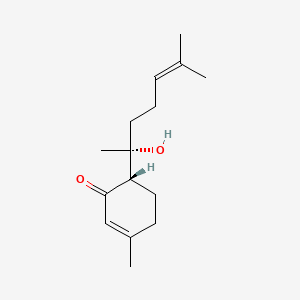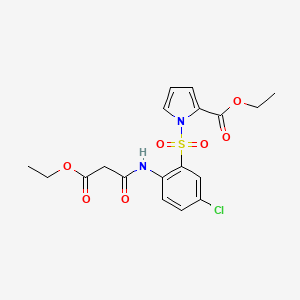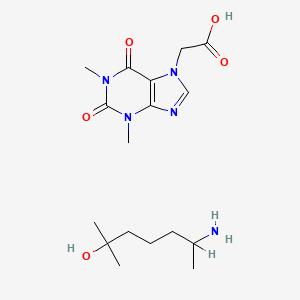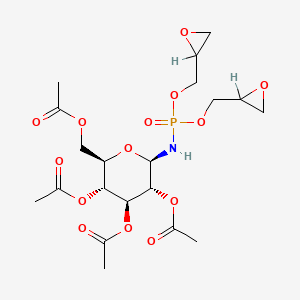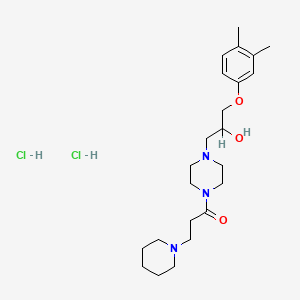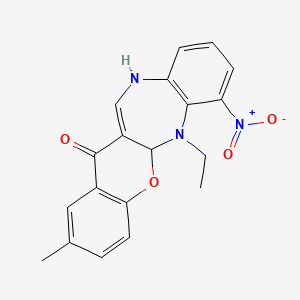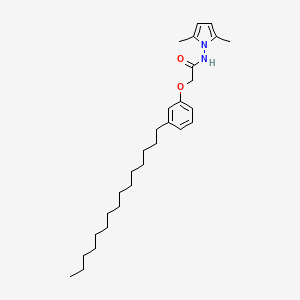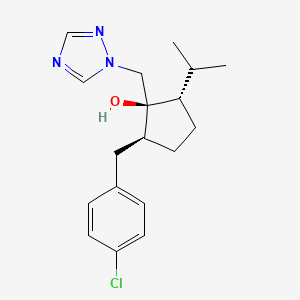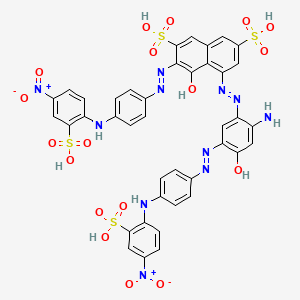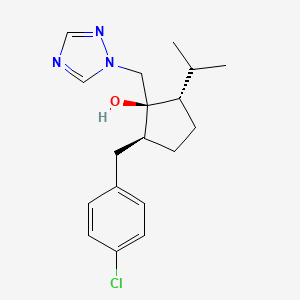
Benzenesulfonic acid, 2,5-dichloro-4-((4-(diethylamino)-2,5-dimethoxyphenyl)azo)-, sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenesulfonic acid, 2,5-dichloro-4-((4-(diethylamino)-2,5-dimethoxyphenyl)azo)-, sodium salt is a complex organic compound. It is characterized by the presence of a benzenesulfonic acid group, two chlorine atoms, and an azo linkage to a diethylamino-dimethoxyphenyl group. This compound is often used in various industrial and research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid, 2,5-dichloro-4-((4-(diethylamino)-2,5-dimethoxyphenyl)azo)-, sodium salt typically involves the diazotization of 2,5-dichloroaniline followed by azo coupling with 4-(diethylamino)-2,5-dimethoxybenzene. The reaction is carried out in an acidic medium, often using hydrochloric acid, and the resulting azo compound is then sulfonated using sulfuric acid to introduce the benzenesulfonic acid group. The final step involves neutralizing the sulfonic acid with sodium hydroxide to form the sodium salt.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pH, and reactant concentrations, to optimize the production process and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenesulfonic acid, 2,5-dichloro-4-((4-(diethylamino)-2,5-dimethoxyphenyl)azo)-, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: The azo group can be reduced to form corresponding amines.
Substitution: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc in acidic conditions are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Benzenesulfonic acid, 2,5-dichloro-4-((4-(diethylamino)-2,5-dimethoxyphenyl)azo)-, sodium salt has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a dye intermediate.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic properties.
Industry: Utilized in the production of dyes and pigments.
Wirkmechanismus
The compound exerts its effects primarily through its azo linkage and sulfonic acid group. The azo group can participate in electron transfer reactions, while the sulfonic acid group enhances the compound’s solubility in water. These properties make it useful in various chemical and biological applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzenesulfonic acid, 4-methyl-
- Benzenesulfonic acid, 2,5-dichloro-4-((4-(ethyl(phenylmethyl)amino)phenyl)azo)-, sodium salt
Uniqueness
Benzenesulfonic acid, 2,5-dichloro-4-((4-(diethylamino)-2,5-dimethoxyphenyl)azo)-, sodium salt is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and solubility properties. This makes it particularly valuable in applications requiring specific dyeing and staining characteristics.
Eigenschaften
CAS-Nummer |
94782-52-2 |
|---|---|
Molekularformel |
C18H20Cl2N3NaO5S |
Molekulargewicht |
484.3 g/mol |
IUPAC-Name |
sodium;2,5-dichloro-4-[[4-(diethylamino)-2,5-dimethoxyphenyl]diazenyl]benzenesulfonate |
InChI |
InChI=1S/C18H21Cl2N3O5S.Na/c1-5-23(6-2)15-10-16(27-3)14(9-17(15)28-4)22-21-13-7-12(20)18(8-11(13)19)29(24,25)26;/h7-10H,5-6H2,1-4H3,(H,24,25,26);/q;+1/p-1 |
InChI-Schlüssel |
URZKRGOYEVENMI-UHFFFAOYSA-M |
Kanonische SMILES |
CCN(CC)C1=C(C=C(C(=C1)OC)N=NC2=CC(=C(C=C2Cl)S(=O)(=O)[O-])Cl)OC.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



